molecular formula C7H15N B1659686 (2R,5S)-2-Ethyl-5-methylpyrrolidine CAS No. 67171-62-4

(2R,5S)-2-Ethyl-5-methylpyrrolidine

Cat. No.: B1659686
CAS No.: 67171-62-4
M. Wt: 113.20
InChI Key: HFSPXKKJTJCBNE-NKWVEPMBSA-N
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Description

(2R,5S)-2-Ethyl-5-methylpyrrolidine is a chiral pyrrolidine derivative of significant interest in pharmaceutical research and organic synthesis. This stereochemically defined building block is prized for its utility in constructing more complex, biologically active molecules. Its pyrrolidine core is a common scaffold found in numerous compounds that interact with biological systems. Researchers can utilize this chiral amine in the synthesis of potential therapeutic agents, leveraging its defined stereocenters to influence the three-dimensional structure and biological activity of the final compound. While the specific biological profile of this compound is under investigation, structurally similar pyrrolidine compounds have demonstrated activity as beta-3 adrenergic receptor (β3-AR) agonists . Activation of the β3-AR is a recognized therapeutic strategy for conditions such as overactive bladder (OAB) and other disorders mediated by this receptor . Therefore, this compound serves as a critical intermediate for medicinal chemists working in these therapeutic areas. The product is provided with guaranteed high chemical and enantiomeric purity. It is intended for use in method development, lead compound optimization, and exploratory research. This compound is for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

67171-62-4

Molecular Formula

C7H15N

Molecular Weight

113.20

IUPAC Name

(2R,5S)-2-ethyl-5-methylpyrrolidine

InChI

InChI=1S/C7H15N/c1-3-7-5-4-6(2)8-7/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

HFSPXKKJTJCBNE-NKWVEPMBSA-N

SMILES

CCC1CCC(N1)C

Isomeric SMILES

CC[C@@H]1CC[C@@H](N1)C

Canonical SMILES

CCC1CCC(N1)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Polar groups (e.g., hydroxymethyl in ) enhance solubility but may limit blood-brain barrier penetration.
  • Stereochemistry : The (2R,5S) configuration in the target compound and contrasts with (2S,5S) in , demonstrating how stereochemistry dictates spatial orientation of functional groups for target interactions .

Physicochemical Properties

Compound Name logP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound ~1.2 ~50 (in water) Not reported
5-Ethyl-2-Methylpyridine 1.8 15 (in water) 375
(2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate ~2.5 <10 (in water) Not reported

Insights :

  • The target compound’s lower logP compared to and suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Solubility data gaps highlight the need for experimental validation, particularly for chiral pyrrolidines .

Research Findings

Structural and Crystallographic Studies

  • Hydrogen Bonding : In pyrrolidine derivatives, hydrogen-bonding networks (e.g., O–H···O interactions in ) stabilize crystal structures. The target compound’s ethyl and methyl groups may disrupt such networks, altering crystallization behavior.
  • Stereochemical Impact : The (2R,5S) configuration in enables specific binding to enzymatic pockets, a trait likely shared by the target compound .

Data Tables

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Property This compound (S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine (2S,5S)-Ethyl 5-phenylpyrrolidine-2-carboxylate
Molecular Formula C₇H₁₅N C₁₁H₁₅ClN₂ C₁₅H₁₉NO₂
Key Applications Chiral ligands, drug intermediates Pharmaceutical intermediates Medicinal chemistry scaffolds
Safety (NFPA Rating) Not reported Corrosive (Skin), Toxic Not reported

Preparation Methods

Catalytic Hydrogenation of 2-Ethyl-5-methylpyrroline

The most direct route to (2R,5S)-2-ethyl-5-methylpyrrolidine involves the hydrogenation of its unsaturated precursor, 2-ethyl-5-methylpyrroline. This method, adapted from processes used for analogous pyrrolidine derivatives, employs heterogeneous platinum catalysts under mild conditions. For example, hydrogenation in a 2:1 ethanol-methanol solvent mixture with 5% platinum on carbon (Pt/C) at ambient temperature achieves near-quantitative conversion to the saturated pyrrolidine. The choice of solvent significantly impacts reaction kinetics, with alcohol mixtures enhancing catalyst activity and reducing side reactions such as over-reduction or epimerization.

Stereochemical Control During Hydrogenation

Stereoselectivity in this step is influenced by the geometry of the pyrroline precursor. Computational studies suggest that the cis-addition of hydrogen to the pyrroline double bond favors the formation of the (2R,5S) diastereomer when the substituents are in a trans-configuration. Experimental data corroborate this, with optical purities exceeding 50% enantiomeric excess (ee) achieved directly from the hydrogenation step. Subsequent recrystallization of the tartrate salt—typically using L-tartaric acid for the (R)-enantiomer or D-tartaric acid for the (S)-enantiomer—enhances ee to >99%.

Diastereoselective Synthesis from Proline Derivatives

Chiral Pool Approach Using (S)-Proline

A diastereoselective route starting from (S)-proline derivatives has been reported for structurally related pyrrolidines. By functionalizing the proline backbone with ethyl and methyl groups via sequential alkylation and reduction steps, this method leverages the inherent chirality of proline to control stereochemistry. For instance, bromination of an enone intermediate derived from O-methyl-proline followed by Suzuki-Miyaura coupling with a boronic acid introduces the ethyl group at the 2-position. Subsequent hydrogenation over palladium/carbon yields the cis-configured pyrrolidine, which is then epimerized to the trans-isomer using sodium methoxide.

Epimerization and Protecting Group Strategies

Critical to this approach is the use of protecting groups such as tert-butoxycarbonyl (Boc) to prevent undesired side reactions during functionalization. Epimerization at the α-carbon is achieved under basic conditions, with the equilibrium favoring the thermodynamically stable (2R,5S) configuration. Final deprotection using hydrochloric acid or trifluoroacetic acid yields the free base.

Resolution of Racemic Mixtures

Tartaric Acid-Mediated Diastereomeric Salt Formation

For racemic mixtures of 2-ethyl-5-methylpyrrolidine, resolution via diastereomeric salt formation remains a practical option. Combining the racemate with L-tartaric acid in ethanol induces selective crystallization of the (2R,5S)-tartrate salt, leaving the (2S,5R)-enantiomer in solution. This method, while effective, requires multiple recrystallizations to achieve high optical purity and is less atom-economical compared to asymmetric synthesis.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Optical Purity Scalability
Catalytic Hydrogenation 2-Ethyl-5-methylpyrroline H₂/Pt-C, ethanol-methanol 85–95% 50–99% ee High
Diastereoselective Synthesis (S)-Proline Alkylation, coupling, epimerization 60–70% >99% ee Moderate
Resolution rac-2-Ethyl-5-methylpyrrolidine L-tartaric acid recrystallization 40–50% >99% ee Low

Q & A

What are the key synthetic strategies for preparing (2R,5S)-2-Ethyl-5-methylpyrrolidine while preserving stereochemical integrity?

Basic Synthesis
The synthesis typically involves stereoselective ring-closing reactions or chiral pool approaches. For example, starting from enantiomerically pure precursors (e.g., amino acids), cyclization can be achieved using reductive amination or Mitsunobu conditions. Reaction parameters such as temperature (0–25°C) and pH (neutral to mildly acidic) are critical to minimize epimerization . Progress is monitored via TLC and NMR spectroscopy to confirm intermediate formation and final product purity.

Advanced Synthesis
Enantioselective catalytic methods, such as asymmetric hydrogenation of pyrroline intermediates or organocatalytic cycloadditions, are employed to control stereochemistry. For instance, chiral Ru or Ir catalysts can induce high enantiomeric excess (>95%) in hydrogenation steps. Post-synthetic modifications (e.g., alkylation at C2) require protecting group strategies (e.g., Fmoc or Boc) to avoid side reactions .

How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

Basic Characterization
Discrepancies in NMR chemical shifts (e.g., unexpected splitting or integration ratios) may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR (VT-NMR) can identify conformational exchange, while 2D-COSY and HSQC experiments clarify coupling patterns .

Advanced Analysis
Contradictions between X-ray crystallography and DFT-optimized structures often stem from crystal packing effects. Refinement using SHELXL (with TWIN commands for twinned crystals) and Hirshfeld surface analysis can reconcile differences by accounting for intermolecular interactions (e.g., hydrogen bonds in ’s 10-membered ring motif) .

What methodologies are recommended for confirming the absolute configuration of this compound?

Basic Stereochemical Analysis
Single-crystal X-ray diffraction is the gold standard. For example, used MoKα radiation and SHELXL-97 to determine the relative stereochemistry of a related pyrrolidine derivative, highlighting deviations in THF ring puckering .

Advanced Techniques
Circular dichroism (CD) and vibrational CD (VCD) spectroscopy correlate experimental spectra with density functional theory (DFT)-calculated spectra for absolute configuration assignment. Anomalous scattering (e.g., using CuKα radiation) in X-ray studies can further validate chiral centers .

How does the stereochemistry of this compound influence its biological interactions?

Basic Pharmacological Profiling
The compound’s stereochemistry affects receptor binding affinity and selectivity. For example, (2R,5S) configurations in pyrrolidine derivatives often exhibit enhanced interactions with G-protein-coupled receptors (GPCRs) compared to diastereomers. Preliminary assays (e.g., radioligand binding) screen for activity against targets like adrenergic or dopamine receptors .

Advanced Mechanistic Studies
Molecular docking and molecular dynamics (MD) simulations (using force fields like AMBER or CHARMM) model interactions at atomic resolution. For instance, the ethyl and methyl groups may occupy hydrophobic pockets in enzymes, while the pyrrolidine nitrogen participates in hydrogen bonding. Free energy perturbation (FEP) calculations quantify stereochemical contributions to binding .

What experimental precautions are necessary to ensure the stability of this compound under varying conditions?

Basic Stability Assessment
The compound is hygroscopic and prone to oxidation. Storage under inert atmosphere (N₂/Ar) at –20°C in amber vials is recommended. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products .

Advanced Degradation Analysis
LC-MS/MS identifies degradation pathways (e.g., ring-opening via hydrolysis or radical-mediated oxidation). pH-rate profiling (pH 3–9) determines susceptibility to acid/base-catalyzed decomposition. Kinetic isotope effects (KIEs) elucidate reaction mechanisms .

How can researchers address challenges in crystallizing this compound for structural studies?

Basic Crystallization
Slow vapor diffusion (e.g., ether into dichloromethane/hexane mixtures) promotes crystal growth. Seeding with isomorphic crystals or additives (e.g., chiral co-formers) may improve yield. achieved crystallization at 373–375 K, yielding block-shaped crystals suitable for X-ray analysis .

Advanced Techniques
High-throughput screening (HTS) with 96-well plates and automated imaging identifies optimal solvent/nucleant combinations. For twinned or poorly diffracting crystals, synchrotron radiation (e.g., at 0.7–1.0 Å wavelength) enhances resolution. SHELXD and SHELXE resolve phase problems in experimental phasing .

What computational tools are suitable for modeling the conformational dynamics of this compound?

Basic Modeling
Molecular mechanics (MM) with generalized AMBER force fields (GAFF) simulate ring puckering and substituent orientations. Software like Avogadro or PyMOL visualizes low-energy conformers .

Advanced Simulations
QM/MM hybrid methods (e.g., Gaussian09 with ONIOM) model electronic effects on conformation. Metadynamics or replica-exchange MD (REMD) explores free-energy landscapes, identifying transition states between chair and envelope pyrrolidine conformers .

How can researchers validate the enantiomeric purity of synthesized this compound?

Basic Validation
Chiral HPLC (e.g., using Chiralpak IA or IB columns) with UV detection (210–254 nm) quantifies enantiomeric excess (ee). Retention times are compared to racemic standards .

Advanced Methods
Chiral SFC (supercritical fluid chromatography) coupled with mass spectrometry improves resolution for trace impurities. Mosher’s ester analysis via ¹H NMR assigns configuration by derivatizing with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride .

What are the implications of substituent positioning (C2 ethyl vs. C5 methyl) on the compound’s physicochemical properties?

Basic Property Analysis
The ethyl group at C2 increases lipophilicity (logP ~1.5) compared to the methyl group at C5, impacting solubility and membrane permeability. Hansen solubility parameters predict miscibility with solvents like THF or ethyl acetate .

Advanced Studies
Ab initio calculations (e.g., COSMO-RS) correlate substituent effects with solvation free energy. Differential scanning calorimetry (DSC) measures melting point depression caused by steric hindrance between substituents .

What strategies mitigate racemization during functionalization of this compound?

Basic Functionalization
Mild reaction conditions (e.g., low temperatures, non-polar solvents) minimize base- or heat-induced racemization. Protecting groups (e.g., Boc at nitrogen) stabilize the pyrrolidine ring during alkylation/acylation .

Advanced Strategies
Flow chemistry reduces residence time in reactive environments, suppressing racemization. Chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during C–H functionalization or cross-coupling reactions .

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